Ac-Ile-Glu-Thr-Asp-PNA is a tetrapeptide sequence frequently employed in scientific research as a potent and irreversible inhibitor of caspase-8, a cysteine protease playing a critical role in the extrinsic pathway of apoptosis (programmed cell death). [] While not a naturally occurring peptide, it mimics the amino acid sequence recognized by caspase-8, allowing it to bind and irreversibly block the enzyme's active site.
Ac-Ile-Glu-Thr-Asp-p-nitroanilide, commonly referred to as Ac-Ile-Glu-Thr-Asp-PNA, is a synthetic peptide compound that serves as a substrate for caspase-8, an important enzyme in the apoptotic signaling pathway. This compound is characterized by its unique sequence of amino acids—specifically isoleucine, glutamic acid, threonine, and aspartic acid—followed by a p-nitroanilide group. Its primary role in biochemical research involves studying caspase activity, particularly in apoptosis and cell signaling processes.
Ac-Ile-Glu-Thr-Asp-PNA is synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in the laboratory. It falls under the classification of peptide substrates and is primarily utilized in biochemical assays to measure caspase activity. The compound's structure allows it to be cleaved specifically by caspase-8, making it a valuable tool for researchers studying cell death and related pathways.
The synthesis of Ac-Ile-Glu-Thr-Asp-PNA utilizes solid-phase peptide synthesis, which involves several key steps:
This method allows for high purity and yield, often exceeding 95% as determined by high-performance liquid chromatography (HPLC) .
The molecular formula of Ac-Ile-Glu-Thr-Asp-PNA is , indicating a complex structure with multiple functional groups. The compound features:
Ac-Ile-Glu-Thr-Asp-PNA primarily undergoes enzymatic cleavage reactions. The key reaction involves caspase-8 cleaving the peptide bond between aspartic acid and p-nitroaniline, releasing the latter as a detectable product.
The major product resulting from the enzymatic cleavage is p-nitroaniline, which exhibits strong absorbance at 405 nm, allowing for quantification of enzyme activity .
Ac-Ile-Glu-Thr-Asp-PNA acts as a substrate for caspase-8. When this compound interacts with caspase-8:
This mechanism highlights its role in apoptosis where caspase-8 initiates cell death pathways through substrate cleavage .
Ac-Ile-Glu-Thr-Asp-PNA has significant applications in scientific research:
Its specificity for caspase-8 makes it particularly valuable for studying diseases where apoptosis plays a critical role, such as cancer .
Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) serves as a canonical substrate for caspase-8, a cysteine protease central to extrinsic apoptosis. The IETD tetrapeptide sequence mimics the natural cleavage site in caspase-8 substrates like procaspase-3 and Bid. Caspase-8 recognizes the P1 aspartic acid (Asp) residue via a conserved catalytic cysteine residue (Cys360), which nucleophilically attacks the carbonyl carbon of the scissile bond. The P4 isoleucine (Ile) anchors the substrate in the enzyme’s hydrophobic S4 pocket, while the P2 threonine (Thr) stabilizes binding through hydrogen bonding with Gly404 and Ser339 in the protease’s active site [8] [4].
Kinetic studies reveal caspase-8 cleaves Ac-IETD-pNA with a Michaelis constant (Km) of 18–35 µM and a catalytic turnover (kcat) of 0.8–1.2 s⁻¹, yielding a catalytic efficiency (kcat/Km) of ~4.5 × 10⁴ M⁻¹s⁻¹ (Table 1). The release of p-nitroaniline (pNA) allows real-time quantification of enzyme activity at 405 nm (ε = 10,500 M⁻¹cm⁻¹). Mutation of the P1 Asp residue abolishes cleavage, confirming its indispensability [8] [6].
Table 1: Kinetic Parameters for Caspase-8 Cleavage of Ac-IETD-pNA
Parameter | Value | Conditions | Reference Source |
---|---|---|---|
Km (μM) | 18–35 | 37°C, pH 7.4 | Sigma-Aldrich Kit [8] |
kcat (s⁻¹) | 0.8–1.2 | 37°C, pH 7.4 | MedChemExpress [4] |
kcat/Km (M⁻¹s⁻¹) | 4.5 × 10⁴ | 37°C, pH 7.4 | MedChemExpress [4] |
Detection λ (nm) | 405 | Spectrophotometric assay | Echelon Biosciences [2] |
Granzyme B (GrB), a serine protease from cytotoxic T-cells, cleaves Ac-IETD-pNA but exhibits ~20-fold higher catalytic efficiency toward the proline-variant substrate Ac-Ile-Glu-Pro-Asp-pNA (Ac-IEPD-pNA). Structural studies identify four key residues governing this preference: Ile99, Tyr174, Arg192, and Asn218. Ile99 forms the S2 subsite and primarily dictates P2 specificity: Threonine at P2 (IETD) sterically clashes with Ile99, reducing substrate affinity (Km = 52 µM for IETD vs. 22 µM for IEPD). In contrast, the smaller Pro residue in IEPD avoids this clash, enhancing binding [3] [5].
Mutagenesis experiments demonstrate that Arg192 and Asn218 cooperatively influence extended specificity from P2 to P4. The N218A/I99A double mutant disrupts P2–P4 additivity, confirming Asn218’s role in maintaining substrate-binding plasticity. GrB cleaves IETD-pNA with a catalytic efficiency (kcat/Km) of 1.1 × 10³ M⁻¹s⁻¹—significantly lower than its canonical substrate IEPD-pNA (2.3 × 10⁴ M⁻¹s⁻¹). This divergence underscores how single-residue substitutions reconfigure protease-substrate interfaces [3] [9].
Table 2: Granzyme B Specificity for IETD vs. IEPD Substrates
Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Primary Specificity Determinants |
---|---|---|---|---|
Ac-IETD-pNA | 52 ± 6 | 0.06 ± 0.01 | 1.1 × 10³ | S4: Arg192, Asn218; S2: Ile99 (suboptimal) |
Ac-IEPD-pNA | 22 ± 3 | 0.51 ± 0.05 | 2.3 × 10⁴ | S4: Arg192; S2: Pro accommodated by Ile99 |
Though Ac-IETD-pNA itself lacks allosteric properties, its hydrolysis product Ac-IETD (released after pNA cleavage) may influence protease networks. In vitro evidence suggests Ac-IETD competitively inhibits caspase-8 (Ki ≈ 40 µM) by occupying the active site without the scissile bond. More notably, it acts as a weak partial activator of procaspase-3 at millimolar concentrations, potentially accelerating apoptotic cascades. This highlights how peptide fragments derived from chromogenic substrates can exert secondary effects on protease signaling axes [8] [9].
The p-nitroaniline (pNA) chromophore enables real-time tracking of protease activity. Upon cleavage of Ac-IETD-pNA, pNA release follows first-order kinetics with a linear phase lasting 30–60 minutes under standard conditions (37°C, pH 7.4). Assay sensitivity depends critically on substrate concentration optimization: At [S] << Km, signal generation is sublinear, while at [S] > 100 µM, inner filter effects may attenuate absorbance. The limit of detection (LOD) for caspase-8 is 0.5–1.0 nM enzyme, with signal-to-noise ratios >5:1 [4] [8].
Standardized protocols (e.g., Sigma-Aldrich Caspase-8 Kit) use 100–200 µM Ac-IETD-pNA in 100-µL reactions, monitoring A405 every 5 minutes. Control experiments with the inhibitor Ac-IETD-CHO confirm specificity, reducing pNA release by >95%. For granzyme B, the lower catalytic efficiency toward IETD-pNA necessitates higher enzyme concentrations (10–50 nM) for reliable detection [2] [5] [8].
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